molecular formula C9H11ClFNO B3010391 (5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine hydrochloride CAS No. 2135600-87-0

(5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine hydrochloride

Cat. No.: B3010391
CAS No.: 2135600-87-0
M. Wt: 203.64
InChI Key: IERSJPXCQAWYIB-UHFFFAOYSA-N
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Description

(5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine hydrochloride is an organic compound with the molecular formula C9H11ClFNO. It is a solid substance that appears as white to light yellow crystals. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine hydrochloride typically involves the following steps:

    Fluorination: Introduction of a fluorine atom into the benzofuran ring.

    Reduction: Reduction of the benzofuran ring to form 2,3-dihydrobenzofuran.

    Amination: Introduction of the methanamine group at the 4-position of the dihydrobenzofuran ring.

    Hydrochloride Formation: Conversion of the free base to its hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out under inert atmosphere and controlled temperatures to prevent side reactions and degradation of the product[2][2].

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can further modify the functional groups.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .

Scientific Research Applications

(5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (5-Fluoro-2,3-dihydrobenzofuran-3-yl)methanamine hydrochloride
  • (5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine
  • (5-Fluoro-2,3-dihydro-1-benzofuran-4-yl)methanamine

Uniqueness

(5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine hydrochloride is unique due to its specific substitution pattern and the presence of the fluorine atom, which can significantly influence its chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO.ClH/c10-8-1-2-9-6(3-4-12-9)7(8)5-11;/h1-2H,3-5,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERSJPXCQAWYIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C(=C(C=C2)F)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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